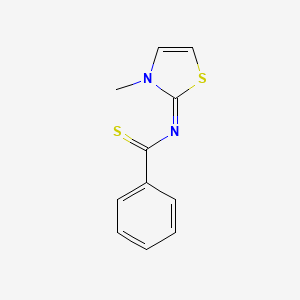
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable reagent in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- typically involves the reaction of benzenecarbothioamide with 3-methyl-2-thiazoline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization units.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often occur in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s thiazole ring is crucial for its activity, as it can participate in various interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be compared with other thiazole-containing compounds:
3-Methyl-2-benzothiazolinone hydrazone: Similar in structure but used primarily as a chromogenic reagent in biochemical assays.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A simpler structure with applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other thiazole derivatives.
Propriétés
Numéro CAS |
64949-27-5 |
|---|---|
Formule moléculaire |
C11H10N2S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
N-(3-methyl-1,3-thiazol-2-ylidene)benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-13-7-8-15-11(13)12-10(14)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
GPTLQXYTHWTLDN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CSC1=NC(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)

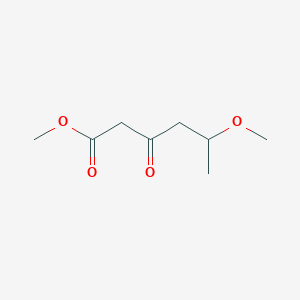


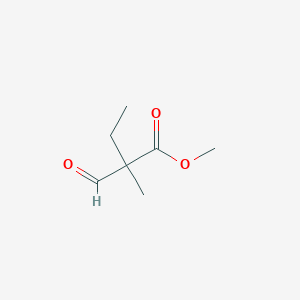
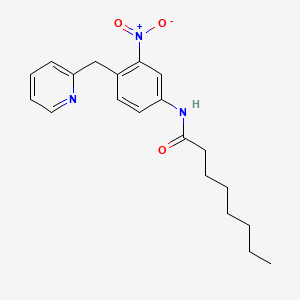
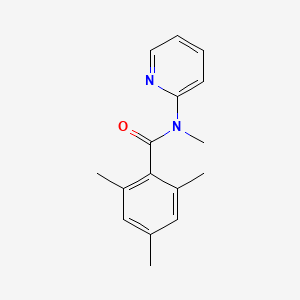
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)


